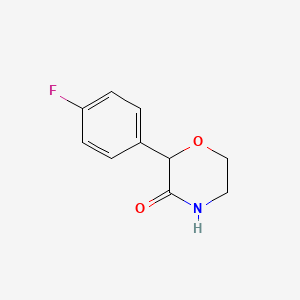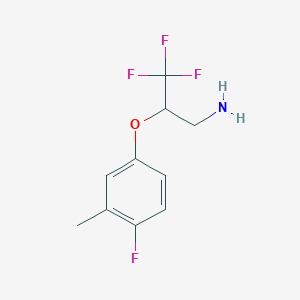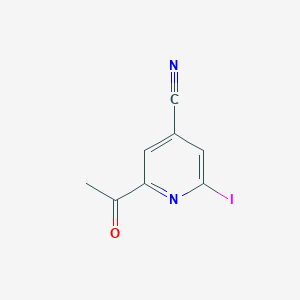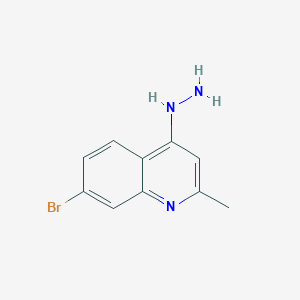
5,6-Bis-trifluoromethyl-nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Bis-trifluoromethyl-nicotinonitrile is a chemical compound with the molecular formula C9H2F6N2 It is characterized by the presence of two trifluoromethyl groups attached to a nicotinonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable nicotinonitrile precursor with trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of 5,6-Bis-trifluoromethyl-nicotinonitrile may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Bis-trifluoromethyl-nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted carboxylic acids, while reduction may produce trifluoromethyl-substituted amines.
Wissenschaftliche Forschungsanwendungen
5,6-Bis-trifluoromethyl-nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those with trifluoromethyl groups, which are valuable in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving nitrile-containing compounds.
Industry: It is used in the production of agrochemicals, polymers, and other materials where fluorinated compounds are desired for their unique properties.
Wirkmechanismus
The mechanism of action of 5,6-Bis-trifluoromethyl-nicotinonitrile involves its interaction with molecular targets through its nitrile and trifluoromethyl groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and electronic effects. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural compatibility with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Trifluoromethyl)nicotinonitrile: A related compound with a single trifluoromethyl group, used in similar applications but with different reactivity and properties.
4-(Trifluoromethyl)nicotinonitrile: Another similar compound with the trifluoromethyl group in a different position, affecting its chemical behavior and applications.
Uniqueness
5,6-Bis-trifluoromethyl-nicotinonitrile is unique due to the presence of two trifluoromethyl groups, which can significantly enhance its chemical stability, lipophilicity, and overall reactivity compared to its mono-substituted counterparts. This makes it particularly valuable in applications where these properties are desired, such as in the development of pharmaceuticals and advanced materials.
Eigenschaften
Molekularformel |
C8H2F6N2 |
|---|---|
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
5,6-bis(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H2F6N2/c9-7(10,11)5-1-4(2-15)3-16-6(5)8(12,13)14/h1,3H |
InChI-Schlüssel |
KRZNKRNKAVZCFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid](/img/structure/B14851189.png)


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B14851206.png)



![7-Methyl-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14851222.png)


![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14851253.png)
![Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14851267.png)
